脲, N,N'-二硝基-

描述

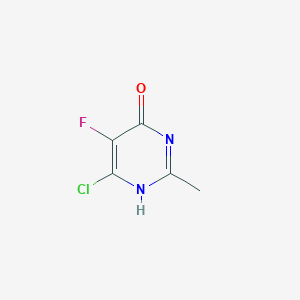

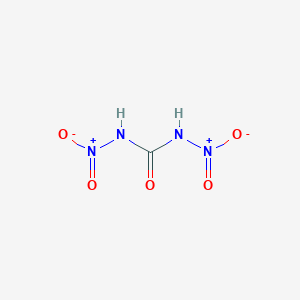

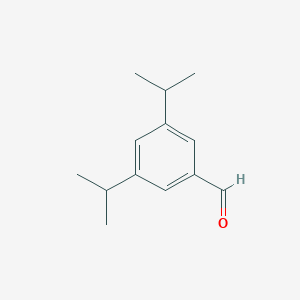

Urea, N,N’-dinitro- is a chemical compound that contains a total of 11 bonds, including 9 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 double bonds, and 1 urea (-thio) derivative . The molecule contains a total of 12 atoms, including 2 Hydrogen atoms, 1 Carbon atom, 4 Nitrogen atoms, and 5 Oxygen atoms .

Synthesis Analysis

The synthesis of Urea, N,N’-dinitro- involves nitration reactions, which are basic reactions used in chemical synthesis . The nitration of N,N’-dialkyl substituted ureas is the most difficult reaction step in the synthesis of a new energetic plasticizer, the so-called DNDA . The nitration of N,N’-diethyl-urea in macroscopic batch reactors led to mixtures of mono- and dinitro derivatives .Molecular Structure Analysis

The molecular structure of Urea, N,N’-dinitro- contains total 11 bond(s); 9 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 double bond(s), and 1 urea (-thio) derivative(s) .Chemical Reactions Analysis

The nitration reactions of Urea, N,N’-dinitro- are highly exothermic and potentially hazardous due to the considerable amounts of heat they give off . These reactions can cause large numbers of secondary, consecutive, and decomposition reactions due to hot spots and accumulated reaction heat .Physical And Chemical Properties Analysis

The physical and chemical properties of Urea, N,N’-dinitro- are largely determined by its molecular structure, which contains a total of 11 bonds, including 9 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 double bonds, and 1 urea (-thio) derivative .科学研究应用

农业应用

- 对土壤微生物群落的影响: 长期施用尿素会改变土壤尿素分解细菌群落的组成并增加其丰度,从而导致潜在的氮损失和土壤退化风险(Sun、Li、Hu和Liu,2019年)。

- 氨和一氧化二氮排放: 尿素酶抑制剂,如N-(正丁基)硫代磷酰三胺(NBPT),可以减少尿素施肥田间的氨、一氧化二氮和一氧化氮排放,显示出环境效益(Abalos、Sanz-Cobeña、Misselbrook和Vallejo,2012年)。

植物生长和营养

- 对植物吸收和同化的影响: 在拟南芥中的研究表明,尿素吸收受植物初始氮素状态的调节,并影响谷氨酰胺合成酶-谷氨酸合成酶途径中硝酸盐和铵转运蛋白以及关键酶的表达(Mérigout等人,2008年)。

- 由氮调节的蛋白质转运: 研究表明,拟南芥中的通道样液泡内在蛋白促进尿素转运,表明它们在平衡不同细胞区室之间尿素浓度中的作用(Liu等人,2003年)。

环境影响

- 水质恶化: 尿素施肥,尤其是在富含磷的湖泊中,会通过增加藻类生物量和微囊藻毒素浓度来降低水质,表明潜在的环境风险(Finlay等人,2010年)。

- 对温室气体排放的影响: 尿素在稻田中的深层施用会影响N2O和NO排放,提供对化肥施用方法的环境影响的见解(Gaihre等人,2015年)。

作用机制

安全和危害

Urea, N,N’-dinitro- should not be released into the environment . It is recommended to ensure adequate ventilation, use personal protective equipment as required, and avoid dust formation . In case of contact with skin, eyes, or clothing, it is advised to wash off immediately with plenty of water for at least 15 minutes .

未来方向

The future directions for the study and application of Urea, N,N’-dinitro- could involve the development of novel, environmentally friendly, and cost-effective technologies for ammonia emission mitigation . Furthermore, the application of nano-urea along with 75% N through prilled urea is an energy-efficient, environmentally robust, and economically feasible nutrient management approach for sustainable crop production .

属性

IUPAC Name |

1,3-dinitrourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N4O5/c6-1(2-4(7)8)3-5(9)10/h(H2,2,3,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNECAQOEHMAUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N[N+](=O)[O-])N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446324 | |

| Record name | Urea, N,N'-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176501-96-5 | |

| Record name | Urea, N,N'-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B171784.png)

![2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171797.png)